N'-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-(4-chloro-2-methylphenoxy)acetohydrazide
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Overview
Description
N’-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-(4-chloro-2-methylphenoxy)acetohydrazide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-(4-chloro-2-methylphenoxy)acetohydrazide typically involves the reaction of 5-bromo-2-oxoindoline-3-carbaldehyde with 4-chloro-2-methylphenoxyacetic acid hydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as industrial chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-(4-chloro-2-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and phenoxy moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while reduction may produce corresponding alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.
Scientific Research Applications
N’-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-(4-chloro-2-methylphenoxy)acetohydrazide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding. It is used in assays to investigate its potential as a therapeutic agent.
Medicine: Due to its potential biological activities, the compound is studied for its potential use in drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-(4-chloro-2-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context, but common targets include kinases, proteases, and other regulatory proteins .
Comparison with Similar Compounds
Similar Compounds
- N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
- N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
- N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
What sets N’-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-(4-chloro-2-methylphenoxy)acetohydrazide apart from similar compounds is its specific substitution pattern on the indole and phenoxy rings. This unique arrangement of functional groups can lead to distinct biological activities and chemical reactivity, making it a compound of significant interest in various research fields .
Properties
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(4-chloro-2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClN3O3/c1-9-6-11(19)3-5-14(9)25-8-15(23)21-22-16-12-7-10(18)2-4-13(12)20-17(16)24/h2-7,20,24H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPQRYWBCCNTNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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